6-Aminoindoline dihydrochloride

描述

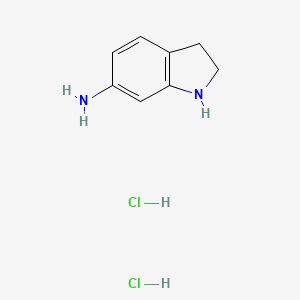

6-Aminoindoline dihydrochloride is a chemical compound with the molecular formula C8H10N2 · 2HCl and a molecular weight of 207.10 g/mol . It is a derivative of indoline, featuring an amino group at the sixth position of the indoline ring. This compound is commonly used in various chemical and biological research applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Aminoindoline dihydrochloride typically involves the reduction of 6-nitroindoline followed by the formation of the dihydrochloride salt. The reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using chemical reducing agents such as iron powder in acidic conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

6-Aminoindoline dihydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be further reduced to form more saturated derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include nitrosoindoline, nitroindoline, and various substituted indoline derivatives .

科学研究应用

Antimalarial Activity

Recent studies have highlighted the efficacy of 6-aminoindoline derivatives in combating malaria. A notable patent describes methods for treating malaria using 2-aminoindole compounds, which include 6-aminoindoline derivatives. These compounds have shown significant activity against Plasmodium berghei, a model organism for malaria research, reducing parasitemia by up to 100% in treated subjects . The compound's mechanism involves inhibiting the growth of the malaria parasite, which is crucial given the global burden of malaria, particularly in Sub-Saharan Africa.

Tuberculosis Treatment

In the realm of tuberculosis (TB) research, amino acid biosynthesis inhibitors have been identified as promising candidates. The compound 6-aminoindoline dihydrochloride is part of a broader class of indole derivatives that exhibit antibacterial properties against Mycobacterium tuberculosis. Studies indicate that modifications to these compounds can enhance their efficacy, potentially leading to new therapeutic options for TB treatment . Specifically, compounds derived from 6-aminoindoline have shown improved minimum inhibitory concentrations (MIC) against TB strains, suggesting their utility in drug development .

Oncology Applications

The antiproliferative properties of indole compounds, including those related to this compound, have been extensively studied for their potential in cancer therapy. Recent research consolidates findings on how these compounds can induce apoptosis in cancer cells through various mechanisms. For instance, certain analogs demonstrate significant activity against ovarian and breast cancer cell lines by inhibiting tubulin polymerization and disrupting cell cycle progression . These findings underscore the potential for 6-aminoindoline derivatives to serve as lead compounds in anticancer drug development.

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of 6-aminoindoline derivatives. Research has shown that certain analogs can act as agonists for nicotinic acetylcholine receptors, which are involved in anti-inflammatory responses . This suggests that these compounds may have applications beyond infectious diseases and oncology, potentially aiding in the treatment of neurodegenerative disorders or inflammatory conditions.

Case Studies and Research Findings

Several case studies illustrate the practical applications and effectiveness of this compound and its derivatives:

- Malaria Treatment : A study demonstrated that a specific derivative administered at a dose of 50 mg/kg significantly reduced parasitemia levels in rodent models, showcasing its potential as a therapeutic agent against malaria .

- Tuberculosis Efficacy : In vivo testing revealed that certain modifications to indole derivatives led to a substantial reduction in bacterial load in infected mice, indicating a promising avenue for TB treatment .

- Oncology Research : Compounds derived from 6-aminoindoline exhibited IC50 values in the nanomolar range against various cancer cell lines, highlighting their potent antiproliferative effects .

作用机制

The mechanism of action of 6-Aminoindoline dihydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. This compound can also act as a nucleophile in chemical reactions, participating in the formation of covalent bonds with electrophilic centers .

相似化合物的比较

Similar Compounds

6-Nitroindoline: A precursor in the synthesis of 6-Aminoindoline dihydrochloride.

Indoline: The parent compound from which this compound is derived.

2-Aminoindoline: Another amino-substituted indoline with different reactivity and applications.

Uniqueness

This compound is unique due to the presence of the amino group at the sixth position, which imparts distinct chemical reactivity and biological activity compared to other indoline derivatives. This makes it a valuable compound in various research and industrial applications .

生物活性

6-Aminoindoline dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound is characterized by the presence of an amino group at the sixth position of the indoline structure, which significantly influences its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, leading to the formation of multiple derivatives with distinct biological properties .

Biological Activities

The biological activities of this compound are extensive and include:

- Antiviral Activity : The compound has shown inhibitory effects against influenza A virus with an IC50 value of 7.53 μmol/L .

- Anticancer Properties : Studies have indicated that derivatives of indoline, including 6-aminoindoline, exhibit cytotoxic effects against various cancer cell lines. For instance, certain indole derivatives have demonstrated micromolar activity against cancer lines such as A549 and HeLa .

- Antimicrobial Effects : The compound has been evaluated for its antimicrobial properties, showing effectiveness against a range of bacterial strains .

- Anti-inflammatory Activity : Research indicates that 6-aminoindoline derivatives can modulate inflammatory pathways, making them potential candidates for anti-inflammatory therapies .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Biological Targets : The amino group allows for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their structure and function .

- Inhibition of Enzymatic Activity : Some studies have reported that indoline derivatives can inhibit enzymes involved in inflammatory processes, such as lipoxygenase (5-LOX), thereby reducing inflammation .

- DNA Interaction : Certain derivatives have shown a high reactivity towards double-stranded DNA oligonucleotides, suggesting potential applications in cancer therapy through alkylation mechanisms .

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of various indole derivatives against multiple cancer cell lines. The results indicated that specific modifications to the indole structure enhanced potency against cancer cells while minimizing toxicity to normal cells .

- Antiviral Research : In vitro studies demonstrated that this compound inhibited viral replication in influenza-infected cells. The mechanism was linked to the compound's ability to disrupt viral entry or replication processes .

- Anti-inflammatory Effects : Research on indoline derivatives showed significant reductions in pro-inflammatory cytokine levels in animal models, indicating their potential use as anti-inflammatory agents in clinical settings .

Data Summary Table

| Biological Activity | IC50 Value (μmol/L) | Target/Pathway |

|---|---|---|

| Antiviral (Influenza A) | 7.53 | Viral replication |

| Anticancer (A549 Cells) | Micromolar | Cytotoxicity |

| Antimicrobial | Varies | Bacterial inhibition |

| Anti-inflammatory | Varies | Cytokine modulation |

常见问题

Basic Questions

Q. What are the recommended storage conditions and handling protocols for 6-Aminoindoline dihydrochloride to ensure stability and safety in laboratory settings?

- Answer : Store this compound at 0–6°C in airtight, light-resistant containers to prevent degradation. Handling should occur in a fume hood with PPE (gloves, lab coat, safety goggles) due to its hygroscopic nature. Follow institutional chemical hygiene plans and Safety Data Sheet (SDS) guidelines for spill management and waste disposal .

Q. How can researchers confirm the stoichiometry of hydrochloride salts in this compound?

- Answer : Use elemental analysis to quantify chloride ion (Cl⁻) content, ensuring a 2:1 ratio of HCl to the base molecule. Complementary techniques like ¹H NMR can assess hydrogen bonding patterns, while X-ray crystallography provides structural validation of the dihydrochloride form .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Answer : Reverse-phase HPLC with UV detection (optimize using C18 columns and acetonitrile/water mobile phases) or derivative spectrophotometry (first or second derivative modes) are effective. Validate methods with spiked recovery experiments to ensure accuracy (e.g., 98–102% recovery) .

Q. What safety protocols are critical when working with this compound?

- Answer : Implement institutional SOPs for hygroscopic and potentially irritant compounds. Conduct risk assessments for inhalation or dermal exposure, and ensure access to emergency eyewash stations. Document training for all personnel handling the compound .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying experimental conditions?

- Answer : Perform accelerated stability studies across pH (3–9), temperature (4–40°C), and light exposure. Use HPLC-MS to identify degradation products (e.g., dehydrochlorinated byproducts) and correlate findings with thermogravimetric analysis (TGA) to assess hygroscopicity .

Q. What methodological strategies optimize the use of this compound as a precursor in synthesizing heterocyclic compounds?

- Answer : Employ acidic coupling conditions (pH 4–6) with reagents like EDC/HCl to activate carboxyl groups. Monitor reactions via thin-layer chromatography (TLC) or LC-MS , and purify intermediates using column chromatography with silica gel or ion-exchange resins [Inferred from general dihydrochloride salt reactivity].

Q. How do HPLC and derivative spectrophotometry compare in quantifying trace impurities in this compound batches?

- Answer : HPLC offers superior specificity for detecting impurities (e.g., <0.1% sensitivity ), while derivative spectrophotometry is cost-effective for rapid purity checks. Validate both methods against certified reference standards to ensure batch-to-batch consistency .

Q. What experimental approaches validate the interaction of this compound with biological macromolecules?

- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with proteins. Prepare solutions in phosphate-buffered saline (pH 7.4) and validate results with molecular docking simulations to predict binding sites [Inferred from dihydrochloride applications in ].

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of this compound?

- Answer : Replicate studies using differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Cross-reference findings with dynamic vapor sorption (DVS) data to assess humidity’s role in thermal degradation .

Q. Methodological Best Practices

- Purity Assessment : Use ion chromatography to verify chloride content and mass spectrometry to confirm molecular integrity .

- Degradation Studies : Store samples under ICH Q1A(R2) guidelines (25°C/60% RH) and analyze degradation pathways using QbD (Quality by Design) principles .

属性

CAS 编号 |

28228-73-1 |

|---|---|

分子式 |

C8H11ClN2 |

分子量 |

170.64 g/mol |

IUPAC 名称 |

2,3-dihydro-1H-indol-6-amine;hydrochloride |

InChI |

InChI=1S/C8H10N2.ClH/c9-7-2-1-6-3-4-10-8(6)5-7;/h1-2,5,10H,3-4,9H2;1H |

InChI 键 |

AEQHIERKWLPMQK-UHFFFAOYSA-N |

SMILES |

C1CNC2=C1C=CC(=C2)N.Cl.Cl |

规范 SMILES |

C1CNC2=C1C=CC(=C2)N.Cl |

Pictograms |

Acute Toxic |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。